2-cyclooctylacetic acid
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Overview
Description
2-Cyclooctylacetic acid is an organic compound with the molecular formula C10H18O2. It is a carboxylic acid derivative characterized by a cyclooctyl group attached to the acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclooctylacetic acid typically involves the reaction of cyclooctene with a suitable reagent to introduce the acetic acid functionality. One common method is the hydroboration-oxidation of cyclooctene, followed by oxidation to yield the desired carboxylic acid. The reaction conditions often include the use of borane (BH3) in tetrahydrofuran (THF) for hydroboration, followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) for oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclooctylacetic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine are often used for esterification or amidation reactions.
Major Products: The major products formed from these reactions include cyclooctyl ketones, cyclooctyl alcohols, and various esters and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclooctylacetic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in biochemical assays and as potential bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 2-cyclooctylacetic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclooctane: A saturated hydrocarbon with a similar cyclooctyl ring structure but lacking the acetic acid functionality.
Cyclooctanol: An alcohol derivative of cyclooctane, differing in the presence of a hydroxyl group instead of a carboxyl group.
Cyclooctanone: A ketone derivative with a carbonyl group in place of the carboxyl group.
Uniqueness: 2-Cyclooctylacetic acid is unique due to the presence of both the cyclooctyl ring and the acetic acid moiety, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
4744-83-6 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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